
3-Hydroxy-1,5-pentanedioic--d5 Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis pathway for 3-Hydroxy-1,5-pentanedioic-d5 Acid involves the conversion of a starting material into the desired product through a series of chemical reactions. The starting materials include D-Glucono-1,5-lactone-d5, Sodium hydroxide, Hydrogen peroxide, and Water. The reaction steps are as follows:
Molecular Structure Analysis
The molecular formula of 3-Hydroxy-1,5-pentanedioic–d5 Acid is C5H8O5. Its linear formula is HOOCCD2CD(OH)CD2COOH . The molecular weight is 153.14 .
Chemical Reactions Analysis
3-Hydroxy-1,5-pentanedioic–d5 Acid is a precursor of fatty acids and is metabolized in the body to form fatty acids.
Physical And Chemical Properties Analysis
Scientific Research Applications
Stable Isotope Labeling
“3-Hydroxy-1,5-pentanedioic–d5 Acid” is a stable isotope-labeled compound . It is used in stable isotope labeling studies, which are a method used in detecting and quantifying specific substances within a complex mixture .
Metabolic Studies
The d5 labeled version of 3-Hydroxy-1,5-pentanedioic Acid is primarily used in metabolic studies. It can be easily traced in the body, allowing researchers to track its metabolic pathway.
Intermediate in Synthesis
This compound is an important intermediate in the synthesis of various compounds. It can be used in the production of pharmaceuticals and other chemicals.
Safety Studies
The Safety Data Sheet for “3-Hydroxy-1,5-pentanedioic–d5 Acid” provides information about its potential hazards, such as skin and eye irritation, and respiratory irritation . This information is crucial for safety studies and risk assessment in research and industrial settings .
Environmental Impact Studies
Given its potential hazards, “3-Hydroxy-1,5-pentanedioic–d5 Acid” can be used in environmental impact studies . Researchers can study its behavior in the environment, its potential effects on wildlife, and methods for its safe disposal .
Chemical Property Studies
“3-Hydroxy-1,5-pentanedioic–d5 Acid” can be used in studies investigating its chemical properties . These studies can include its reactivity, stability, and other physical and chemical properties .
Mechanism of Action
3-Hydroxy-1,5-pentanedioic–d5 Acid is metabolized by the enzyme acyl-CoA synthetase, which converts 3-Hydroxy-1,5-pentanedioic–d5 Acid to 3-hydroxy-1-pentadecanoyl-CoA, an intermediate of fatty acid synthesis.
Safety and Hazards
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Hydroxy-1,5-pentanedioic-d5 Acid involves the conversion of a starting material into the desired product through a series of chemical reactions.", "Starting Materials": [ "D-Glucono-1,5-lactone-d5", "Sodium hydroxide", "Hydrogen peroxide", "Water" ], "Reaction": [ "Step 1: Dissolve D-Glucono-1,5-lactone-d5 in water and add sodium hydroxide to adjust the pH to 9.", "Step 2: Add hydrogen peroxide to the solution and heat to 60°C for 4 hours.", "Step 3: Cool the solution to room temperature and adjust the pH to 2 with hydrochloric acid.", "Step 4: Extract the solution with ethyl acetate and dry the organic layer with sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain 3-Hydroxy-1,5-pentanedioic-d5 Acid as a white solid." ] } | |
CAS RN |
1219805-72-7 |
Molecular Formula |
C5H8O5 |
Molecular Weight |
153.145 |
IUPAC Name |
2,2,3,4,4-pentadeuterio-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C5H8O5/c6-3(1-4(7)8)2-5(9)10/h3,6H,1-2H2,(H,7,8)(H,9,10)/i1D2,2D2,3D |
InChI Key |
ZQHYXNSQOIDNTL-UXXIZXEISA-N |
SMILES |
C(C(CC(=O)O)O)C(=O)O |
synonyms |
3-Hydroxy-1,5-pentanedioic--d5 Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



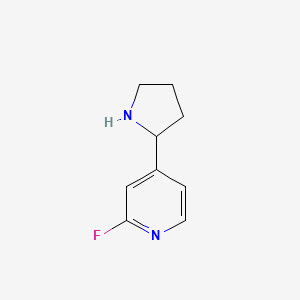
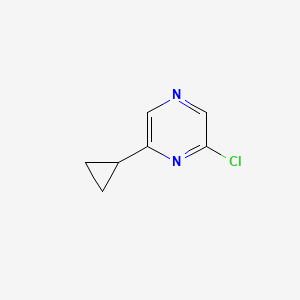
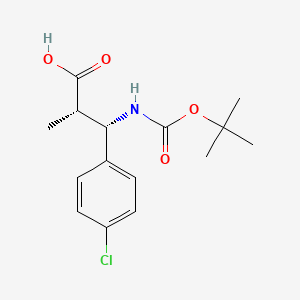
![Tert-butyl 6-oxo-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B596256.png)
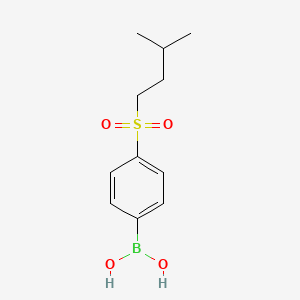
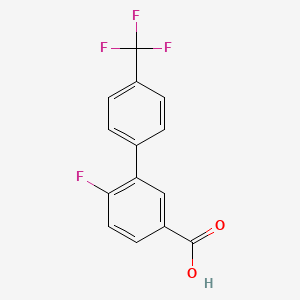
![4-Bromo-2-(2-chloro-6-fluorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B596260.png)
![5-(Trifluoromethyl)-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596261.png)

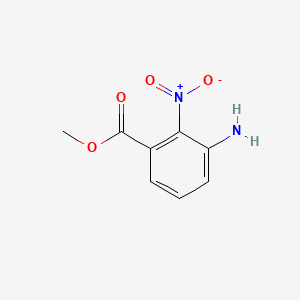

![Benzyl 2-formyl-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B596270.png)
![Methyl 4'-fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B596271.png)